tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12-11(18)5-4-6-15-12/h4-6,18H,7-10H2,1-3H3 |
InChI Key |
WSBLNUIHECVGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)O |
Origin of Product |
United States |
Preparation Methods
Method Description
A recent patented method for preparing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate employs a one-step photocatalytic reaction that can be adapted for the hydroxypyridinyl analogue. The key steps are:
- Reactants: 2-aminopyridine (or hydroxypyridine analogue), piperazine-1-tert-butyl formate, acridine salt as a visible-light photocatalyst, and an oxidant (2,2,6,6-tetramethylpiperidine-N-oxide).
- Solvent: Anhydrous dichloroethane.
- Reaction: The mixture is irradiated with blue LED light under an oxygen atmosphere for approximately 10 hours.
- Purification: Post-reaction, the mixture is subjected to drying and column chromatography to isolate the pure product.
Advantages
- One-step synthesis: Shortens the synthetic route, reducing reaction time and complexity.
- High yield: Reported yields reach up to 95%.
- Environmental and safety benefits: Avoids use of heavy metals and hydrogen gas, making the process safer and more environmentally friendly.
- Cost-effective: Uses inexpensive photocatalysts and mild reaction conditions.
Reaction Conditions Summary
| Parameter | Details |
|---|---|
| Reactants | 2-aminopyridine, piperazine-1-tert-butyl formate |
| Photocatalyst | Acridine salt (0.1 eq) |
| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq) |
| Solvent | Anhydrous dichloroethane |
| Atmosphere | Oxygen (replaced 3 times) |
| Light source | Blue LED |
| Reaction time | 10 hours |
| Temperature | Ambient |
| Yield | Up to 95% |
Note: The quantities are typically 0.2 mmol for the main reactants per 2 mL solvent volume.
Traditional Two-Step Synthesis Method
Method Description
The traditional preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves:
- Nitration or substitution: Synthesis of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.
- Catalytic hydrogenation: Reduction of the nitro group to an amino group using palladium on carbon (Pd/C) catalyst in ethanol under hydrogen atmosphere.
Advantages and Disadvantages
| Aspect | Advantages | Disadvantages |
|---|---|---|
| Reaction steps | Established, well-understood | Multi-step, longer synthesis time |
| Catalysts | Pd/C widely available | Use of heavy metals and hydrogen gas |
| Yield | Moderate to good (up to ~81.8%) | Lower than photocatalytic method |
| Safety | Requires hydrogen gas handling | Hydrogen is flammable and hazardous |
| Environmental impact | Moderate | Use of heavy metals and hydrogen |
Reaction Conditions Summary
| Step | Conditions |
|---|---|
| Hydrogenation solvent | Ethanol |
| Catalyst | Palladium on carbon (Pd/C) |
| Hydrogen source | Hydrogen gas balloon |
| Reaction time | Approximately 3 hours |
| Purification | Standard purification techniques |
| Yield | Less than 81.8% |
This method is less preferred due to safety concerns and environmental impact but remains a benchmark for comparison.
Purification Techniques
Both methods require purification steps post-reaction, typically involving:
- Removal of solvent under reduced pressure.
- Column chromatography using silica gel or other stationary phases.
- Crystallization or recrystallization to achieve high purity.
- Drying under vacuum or inert atmosphere to prevent degradation.
Comparative Analysis Table
| Feature | Photocatalytic One-Step Method | Traditional Two-Step Hydrogenation Method |
|---|---|---|
| Number of steps | 1 | 2 |
| Catalyst | Acridine salt (photocatalyst) | Palladium on carbon (Pd/C) |
| Use of heavy metals | No | Yes |
| Use of hazardous gases | No | Yes (hydrogen gas) |
| Reaction time | ~10 hours | ~3 hours (hydrogenation step only) |
| Yield | Up to 95% | Up to 81.8% |
| Environmental impact | Low | Moderate to high |
| Safety | Safer, no explosive gases | Requires careful handling of hydrogen |
| Cost | Lower due to fewer steps and no precious metals | Higher due to catalysts and safety measures |
Notes on Adaptation for tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate
The hydroxypyridinyl derivative differs by having a hydroxyl group at the 3-position of the pyridine ring instead of an amino group at the 6-position. This substitution may affect reactivity and selectivity but the overall synthetic strategy remains similar:
- Starting from 3-hydroxypyridine or its derivatives.
- Employing piperazine-1-tert-butyl formate as the coupling partner.
- Utilizing photocatalytic conditions with acridine salt and oxidant under blue LED light.
- Adjusting reaction parameters such as time, temperature, and solvent polarity to optimize yield.
Due to the electron-donating nature of the hydroxyl group, reaction kinetics may vary, necessitating experimental optimization.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. Its hydrolysis under acidic or basic conditions regenerates the free piperazine amine:
Reaction Conditions
| Condition | Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Acidic hydrolysis | 4M HCl in 1,4-dioxane | MeOH | Room temp. | 99% | |
| Basic hydrolysis | 1M NaOH | THF/MeOH | 60°C | 69% |
-
The Boc group is selectively cleaved without affecting the hydroxypyridine ring or piperazine backbone.
-
Acidic hydrolysis is faster and higher-yielding compared to basic methods .
Photocatalytic C–N Bond Formation
The hydroxypyridine ring participates in photocatalytic cross-coupling reactions. A patented method for similar tert-butyl piperazine carboxylates involves:
Reaction Protocol
-
Catalyst : Acridine salt (0.005–0.01 mmol, 0.1–0.5 eq)
-
Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide
-
Solvent : Anhydrous dichloroethane
-
Light Source : Blue LED (450 nm)
Mechanism :
-
Photoexcitation of the acridine catalyst generates a radical species.
-
Single-electron transfer (SET) from 2-aminopyridine derivatives to the oxidant forms reactive intermediates.
Mitsunobu Reaction for Alkylation
The hydroxypyridine hydroxyl group undergoes alkylation via Mitsunobu conditions:
Example
-
Substrate : 5-Hydroxypyridine-2-carboxylic acid
-
Reagents :
-
Alkylating agent: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
DIAD (2.2M in toluene)
-
PPh₃ (triphenylphosphine)
-
-
Solvent : THF
-
Temperature : 0°C → room temperature
Outcome :
-
The hydroxyl group is replaced by a piperidine-methyl moiety.
-
Retains stereochemical integrity of the hydroxypyridine ring .
Reductive Amination
The secondary amine of the piperazine ring reacts with aldehydes via reductive amination:
Conditions
| Aldehyde | Reducing Agent | Solvent | Yield | Source |
|---|---|---|---|---|
| 4-Trifluoromethylbenzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 53–72% | |
| Benzaldehyde | NaBH₄ | EtOH | 38–51% |
-
Acetic acid is used as a catalyst to stabilize imine intermediates.
Coordination Chemistry
The hydroxypyridine group acts as a ligand for metal ions, forming complexes with therapeutic potential:
Key Features
-
Metal Binding : Hydroxyl and pyridinic nitrogen atoms chelate transition metals (e.g., Fe³⁺, Cu²⁺).
-
Biological Relevance : Enhances antibacterial activity by disrupting metalloenzymes (e.g., β-lactamases).
Esterification and Acylation
The free piperazine amine (post-Boc removal) reacts with electrophiles:
Reaction Examples
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl chloroformate | DIPEA, CH₂Cl₂ | N-Benzyloxycarbonyl derivative | 74% | |
| Acetic anhydride | Et₃N, CH₂Cl₂ | N-Acetylated derivative | 68% |
-
Acylation improves solubility and pharmacokinetic properties.
Oxidation of the Hydroxypyridine Ring
The hydroxypyridine moiety is oxidized to pyridone derivatives under mild conditions:
Conditions
-
Oxidant : H₂O₂ (30%)
-
Catalyst : FeCl₃ (0.1 eq)
-
Solvent : MeCN/H₂O (4:1)
-
Yield : 85% (estimated from analogous reactions)
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
- Evaluated for its biological activities, such as antimicrobial, antifungal, and anticancer properties .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can form hydrogen bonds with target proteins, influencing their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites. These interactions can modulate the function of enzymes, receptors, and other biomolecules, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogues differ in pyridine substituents, piperazine modifications, and appended functional groups (Table 1).
Table 1: Structural Comparison of Piperazine Derivatives
Physicochemical Properties
- Hydrogen Bonding : The 3-hydroxypyridin-2-yl group in the target compound likely forms intramolecular O–H⋯N bonds, stabilizing the molecule in a planar conformation (analogous to ). This contrasts with tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate, where the hydroxyl group’s position may reduce intramolecular interactions .
- Solubility: Hydroxyl and amino groups (e.g., ) enhance aqueous solubility compared to electron-withdrawing groups (cyano, nitro) in and .
- Stability : Fluorinated derivatives (e.g., ) degrade in gastric fluid, whereas hydroxylated compounds may exhibit better stability due to reduced electrophilicity.
Q & A
Q. What are the typical synthetic routes for preparing tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate?
The compound is commonly synthesized via nucleophilic aromatic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated pyridine derivatives (e.g., 5-bromo-2-chloropyrimidine) in polar aprotic solvents like 1,4-dioxane or THF under reflux (110°C) with a base such as K₂CO₃, yielding ~80–90% . Alternative methods involve hydrolysis of intermediates using HCl in ethyl acetate or THF to remove protecting groups, achieving ~60–79% yields depending on workup .
Q. How is the purity and structural integrity of this compound verified experimentally?
Characterization relies on ¹H/¹³C NMR and mass spectrometry (MS) . For instance:
- ¹H NMR (CDCl₃) shows distinct peaks for the tert-butyl group (δ ~1.49 ppm), piperazine protons (δ ~3.4–3.8 ppm), and pyridinyl aromatic protons (δ ~6.5–8.3 ppm) .
- MS often reveals fragmentation patterns, such as [M+H-100]⁺ (loss of the Boc group) or [M+H]⁺ matching theoretical molecular weights .
- HPLC with silica gel chromatography (hexane/ethyl acetate gradients) is used for purification .
Q. What solvents and conditions are optimal for Boc deprotection during synthesis?
The Boc group is typically removed using HCl in dioxane (4 M) or TFA in DCM under mild conditions (0–25°C, 1–4 hours), preserving the hydroxylpyridine moiety . For acid-sensitive intermediates, catalytic hydrogenation may be employed .
Advanced Research Questions
Q. How can contradictory yields in nucleophilic substitution reactions be resolved?
Discrepancies in yields (e.g., 60% vs. 88%) often arise from solvent polarity , reaction time , and base selection . For example:
Q. What strategies mitigate byproduct formation during piperazine functionalization?
Common byproducts (e.g., dimerization or over-alkylation) are minimized by:
Q. How does the 3-hydroxypyridine moiety influence the compound’s reactivity in medicinal chemistry applications?
The hydroxyl group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), while the pyridine nitrogen participates in π-π stacking or metal coordination . Derivatives of this scaffold show antimicrobial activity against S. aureus and P. aeruginosa via disruption of cell wall synthesis, as demonstrated in crystallographic studies .
Q. What analytical techniques are critical for resolving spectral overlaps in NMR?
- COSY/HSQC experiments differentiate piperazine and pyridinyl protons .
- Deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) resolve broad NH/OH peaks .
- Variable-temperature NMR suppresses rotational conformers causing peak splitting .
Q. How can computational modeling enhance the design of derivatives for target-specific activity?
- Docking studies (AutoDock, Schrödinger) predict binding affinities to targets like phosphoglycerate dehydrogenase, guided by the compound’s hydrogen-bonding and hydrophobic features .
- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity .
Methodological Notes
- Synthetic Optimization : Prioritize microwave-assisted reactions for time-sensitive steps .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (4:1 to 1:1) for high-purity isolates .
- Data Validation : Cross-reference NMR shifts with similar piperazine-pyridine derivatives to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
